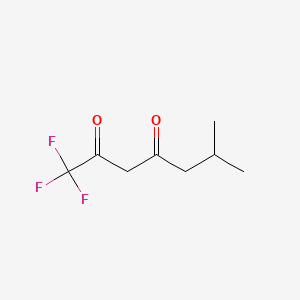

1,1,1-Trifluoro-6-methylheptane-2,4-dione

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 42614. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,1-trifluoro-6-methylheptane-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11F3O2/c1-5(2)3-6(12)4-7(13)8(9,10)11/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWBVTGFPQXBNOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)CC(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060043 | |

| Record name | 2,4-Heptanedione, 1,1,1-trifluoro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-92-7 | |

| Record name | 1,1,1-Trifluoro-6-methyl-2,4-heptanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Heptanedione, 1,1,1-trifluoro-6-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trifluoroacetylisovalerylmethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Heptanedione, 1,1,1-trifluoro-6-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,4-Heptanedione, 1,1,1-trifluoro-6-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,1-trifluoro-6-methylheptane-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.655 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,1-Trifluoro-6-methyl-2,4-heptanedione | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EW3PKX326U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 1,1,1-Trifluoro-6-methylheptane-2,4-dione

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the synthesis of 1,1,1-Trifluoro-6-methylheptane-2,4-dione, a fluorinated β-diketone of significant interest in coordination chemistry, catalysis, and as a synthetic building block. The primary focus is on the crossed Claisen condensation, a robust and widely adopted methodology for the formation of β-diketone scaffolds. This document elucidates the underlying reaction mechanism, provides a detailed, field-tested experimental protocol, and discusses critical parameters that ensure a successful and high-yield synthesis. By integrating theoretical principles with practical insights, this guide serves as an authoritative resource for chemists engaged in the synthesis of fluorinated organic compounds.

Introduction and Significance

This compound, also known as isovaleryltrifluoroacetone, belongs to the class of trifluoromethyl-substituted β-diketones.[1] The incorporation of a trifluoromethyl (CF₃) group imparts unique physicochemical properties, including enhanced acidity, lipophilicity, and metabolic stability, making these molecules valuable ligands for metal complexes and versatile precursors in pharmaceutical synthesis.[2] β-Diketones are renowned for their ability to form stable chelate complexes with a wide array of metal ions, finding applications in areas ranging from catalysis to the development of novel therapeutic agents.[3] The synthesis of unsymmetrical β-diketones, such as the title compound, requires a strategic approach to control selectivity and maximize yield.

The Core Synthetic Strategy: Crossed Claisen Condensation

The most classical and efficient method for constructing the 1,3-dione framework is the Claisen condensation.[4] This carbon-carbon bond-forming reaction occurs between an ester and another carbonyl compound in the presence of a strong base.[5] For the synthesis of an unsymmetrical diketone like this compound, a Crossed (or Mixed) Claisen Condensation is employed.

This strategy involves the reaction between a ketone with enolizable α-hydrogens and an ester that lacks them. This choice is critical to prevent a mixture of four potential products that would arise from the self-condensation of two different enolizable esters.[6][7]

For the target molecule, the selected reagents are:

-

Enolizable Ketone: 4-methyl-2-pentanone (isobutyl methyl ketone)

-

Non-Enolizable Ester: Ethyl trifluoroacetate

The rationale for this pairing is twofold: 4-methyl-2-pentanone provides the enolate nucleophile, while ethyl trifluoroacetate serves as the electrophilic acylating agent. The absence of α-protons on ethyl trifluoroacetate prevents its self-condensation.[6] Furthermore, the powerful electron-withdrawing effect of the CF₃ group significantly increases the electrophilicity of the ester's carbonyl carbon, making it highly susceptible to nucleophilic attack.

Reaction Mechanism

The reaction proceeds through a well-established multi-step mechanism, driven by the formation of a highly stabilized enolate anion.[5][8]

-

Enolate Formation: A strong base, such as sodium hydride (NaH) or sodium ethoxide (NaOEt), abstracts an α-proton from the most accessible and acidic position of 4-methyl-2-pentanone (the methyl group adjacent to the carbonyl), generating a resonance-stabilized enolate anion.

-

Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of ethyl trifluoroacetate. This results in the formation of a tetrahedral intermediate.

-

Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide (⁻OEt) leaving group. The product at this stage is the β-diketone.

-

Thermodynamic Driving Force: The methylene protons located between the two carbonyl groups of the newly formed β-diketone are exceptionally acidic (pKa ≈ 6.5).[9] The ethoxide generated in the previous step immediately deprotonates the β-diketone, forming a highly resonance-stabilized enolate. This irreversible deprotonation thermodynamically drives the reaction to completion, which is a key feature of the Claisen condensation.[5]

-

Acidic Workup: In the final step, an aqueous acid (e.g., HCl, H₂SO₄) is added to neutralize the reaction mixture, protonate the enolate, and yield the final this compound product.[8]

Mechanistic Diagram

Caption: Reaction mechanism for the synthesis of the target β-diketone.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of this compound. Adherence to anhydrous conditions and the use of an inert atmosphere are critical for success.

Materials and Equipment

-

Reagents: 4-methyl-2-pentanone, ethyl trifluoroacetate, sodium hydride (60% dispersion in mineral oil), anhydrous diethyl ether or THF, 2M hydrochloric acid, saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

-

Equipment: Three-neck round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, nitrogen or argon gas inlet, ice bath, separatory funnel, rotary evaporator, distillation apparatus.

Synthetic Procedure

-

Setup: Assemble a flame-dried three-neck flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under a positive pressure of nitrogen.

-

Base Suspension: In the flask, place sodium hydride (60% dispersion). Wash the NaH with anhydrous hexane (x2) to remove the mineral oil, decanting the hexane carefully via cannula. Suspend the oil-free NaH in anhydrous diethyl ether.

-

Ketone Addition: To the stirred suspension of NaH, add a solution of 4-methyl-2-pentanone in anhydrous diethyl ether dropwise via the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete enolate formation.

-

Acylation: Add a solution of ethyl trifluoroacetate in anhydrous diethyl ether dropwise to the enolate solution. An exothermic reaction may be observed; use an ice bath to maintain control if necessary. After the addition, heat the reaction mixture to reflux for 3-4 hours.[8]

-

Quenching and Workup: Cool the reaction mixture in an ice bath. Cautiously quench the reaction by the slow, dropwise addition of 2M HCl until the mixture is acidic (test with pH paper).

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product is a pale yellow oil. Purify the oil by vacuum distillation to obtain the final product. An alternative purification method for trifluoromethyl β-diketones involves forming a water-insoluble copper(II) complex, which is then isolated and decomposed with H₂S or strong acid to yield the highly pure diketone.[10]

Quantitative Data Summary

| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |

| Sodium Hydride (60%) | 24.00 | 4.4 g | 0.11 | 1.1 |

| 4-Methyl-2-pentanone | 100.16 | 10.0 g (12.4 mL) | 0.10 | 1.0 |

| Ethyl Trifluoroacetate | 142.08 | 15.6 g (14.1 mL) | 0.11 | 1.1 |

| Anhydrous Diethyl Ether | - | 200 mL | - | - |

| 2M Hydrochloric Acid | - | ~75 mL | - | - |

| Product (Expected) | 196.17 | ~15.7 g | ~0.08 | ~80% Yield |

Note: Yields are estimates based on similar reported Claisen condensations and may vary.

Overall Synthetic Workflow

The entire process, from initial setup to final purification, can be visualized as a linear workflow.

Caption: Step-by-step experimental workflow for the synthesis.

Safety and Handling

-

Sodium Hydride (NaH): Highly reactive and flammable solid. Reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere and away from moisture.

-

Diethyl Ether/THF: Extremely flammable liquids. Use in a well-ventilated fume hood away from ignition sources.

-

Ethyl Trifluoroacetate & 4-Methyl-2-pentanone: Flammable liquids and irritants.[1] Avoid inhalation and contact with skin and eyes.

-

Hydrochloric Acid: Corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

Conclusion

The crossed Claisen condensation represents a highly effective and reliable method for the synthesis of this compound. By carefully selecting a non-enolizable trifluoroacetylating agent and an enolizable ketone, the reaction proceeds with high selectivity. The key to a successful synthesis lies in the rigorous control of reaction conditions, particularly the exclusion of moisture, and the thermodynamic driving force provided by the deprotonation of the acidic β-diketone product. This guide provides the necessary theoretical framework and practical protocol for researchers to confidently execute this synthesis and obtain the target compound in high purity and yield.

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. CAS 33284-45-6: 1,1,1-Trifluoro-5-methyl-2,4-heptanedione [cymitquimica.com]

- 3. Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Developments in the Synthesis of β-Diketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Claisen condensation - Wikipedia [en.wikipedia.org]

- 6. Claisen Condensation [organic-chemistry.org]

- 7. byjus.com [byjus.com]

- 8. Claisen Condensation: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. Page loading... [guidechem.com]

- 10. mdpi.com [mdpi.com]

Introduction: The Strategic Role of Fluorination in Advanced Chemical Design

An In-Depth Technical Guide to 1,1,1-Trifluoro-6-methylheptane-2,4-dione (CAS: 461-92-7)

The deliberate incorporation of fluorine atoms into organic molecules has become a cornerstone of modern chemistry, profoundly influencing properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] This strategy is particularly impactful in the design of β-diketones, a versatile class of compounds renowned for their ability to form stable complexes with metal ions. This compound, also known as isovaleryltrifluoroacetone, stands as a prime example of this molecular engineering. Its structure marries the potent electron-withdrawing nature of a trifluoromethyl group with the classic chelating scaffold of a diketone. This guide, intended for researchers and development scientists, elucidates the synthesis, properties, and critical applications of this compound, providing both theoretical grounding and practical, field-tested insights.

Physicochemical and Safety Profile

A comprehensive understanding of a compound's physical properties and safety requirements is the foundation of sound experimental design. This compound is a flammable liquid that requires careful handling in a laboratory setting.[3][4][5]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 461-92-7 | [3][6][7] |

| Molecular Formula | C₈H₁₁F₃O₂ | [3][7] |

| Molecular Weight | 196.17 g/mol | [7] |

| Appearance | Liquid | [3] |

| Density | 1.143 g/cm³ | [7][8] |

| Boiling Point | 183.6°C at 760 mmHg | [8] |

| Flash Point | 57.4°C | [8] |

| Refractive Index | 1.378 | [8] |

| Synonyms | Isovaleryltrifluoroacetone, 1,1,1-Trifluoro-6-methyl-2,4-heptanedione | [3][7] |

Safety and Handling Summary: This compound is classified as a flammable liquid and causes skin and serious eye irritation.[3][5] It may also cause respiratory irritation.[3][5] Standard laboratory best practices are required for its handling.

-

Engineering Controls : Work in a well-ventilated area, preferably under a chemical fume hood.[5][9] Ensure safety showers and eye wash stations are accessible.[4][5] Use explosion-proof electrical and ventilating equipment.[3]

-

Personal Protective Equipment (PPE) : Wear protective gloves (nitrile rubber with a thickness >0.35 mm is often recommended), safety goggles with side-shields, and a lab coat.[5][6]

-

Handling : Keep away from heat, sparks, open flames, and hot surfaces.[3][9] Ground and bond containers when transferring material to prevent static discharge.[3] Avoid breathing vapors or mists.[4][5]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9][10]

Core Chemistry: Synthesis and Chelation Mechanism

Synthesis via Claisen Condensation

The most prevalent and robust method for synthesizing β-diketones is the Claisen condensation.[11][12] This reaction involves the base-mediated condensation of a ketone with an ester. For fluorinated β-diketones like the topic compound, this typically involves reacting a fluorinated ester with a non-fluorinated ketone.[12][13]

The causality behind this choice is rooted in the reactivity of the starting materials. A strong base (e.g., sodium hydride, sodium methoxide) deprotonates the α-carbon of the ketone (4-methyl-2-pentanone) to form an enolate.[11][12] This nucleophilic enolate then attacks the electrophilic carbonyl carbon of the fluorinated ester (ethyl trifluoroacetate). The trifluoromethyl group makes the ester's carbonyl carbon highly electrophilic, facilitating the attack. A subsequent elimination of the ethoxy group yields the final β-diketone product. The quality and activity of the base can significantly impact the reaction yield.[12][13]

Mechanism of Chelation: The Power of the Diketone Scaffold

β-Diketones exist as a tautomeric equilibrium between the keto and enol forms.[13] In solution, the enol form is significantly stabilized by intramolecular hydrogen bonding. The presence of the electron-withdrawing trifluoromethyl group increases the acidity of the enolic proton, facilitating deprotonation and formation of the enolate anion.

This enolate is an exceptional bidentate ligand. The two oxygen atoms can coordinate with a single metal ion, forming a stable six-membered ring.[14][15] This pincer-like binding is the origin of the term "chelate" (from the Greek for "claw").[16] The stability of this metal complex, known as the chelate effect, is thermodynamically favorable due to an increase in entropy compared to coordination by two separate monodentate ligands.[14][15] This property is the foundation for the compound's use in metal extraction and analysis.

Applications in Research and Drug Development

The unique chemical properties of this compound make it a valuable tool in several scientific domains.

-

Analytical Chemistry & Separations : As a potent chelating agent, it is used for the solvent extraction of metal ions.[14] By forming a neutral, lipophilic metal complex, it can transfer metal ions from an aqueous phase to an immiscible organic phase. This is crucial for purifying samples, concentrating trace metals for analysis, and in industrial processes like nuclear fuel separation where related compounds are used.[13]

-

Coordination Chemistry : The compound serves as a ligand for synthesizing novel coordination compounds with various d- and f-block metals.[11] These resulting metal complexes are studied for their potential applications in catalysis, materials science, and as luminescent probes.[11][13]

-

Organic Synthesis : Fluorinated β-diketones are versatile building blocks in organic and heterocyclic chemistry.[13] They can be used to synthesize more complex molecules, such as trifluoromethyl-substituted pyrazoles, which are important scaffolds in medicinal chemistry due to their biological activity.[12]

Analytical Characterization Protocol

Verifying the identity and purity of this compound is achieved through standard analytical techniques. A senior scientist would anticipate the following spectral signatures based on its molecular structure.

Table 2: Expected NMR and IR Spectral Data

| Technique | Expected Signature | Rationale |

| ¹H NMR | Multiple signals in the aliphatic region (δ ~0.9-2.5 ppm) for the isobutyl group (CH₃, CH, CH₂). A singlet around δ ~5.8-6.5 ppm for the enolic proton and/or a singlet around δ ~3.5-4.0 ppm for the methylene (CH₂) protons in the keto form. | The chemical shifts are influenced by the proximity to carbonyl groups. The enolic proton is significantly downfield.[17][18] |

| ¹⁹F NMR | A single, sharp signal (singlet) around δ -75 to -80 ppm. | All three fluorine atoms are chemically equivalent, and there are no adjacent fluorine or hydrogen atoms to cause splitting.[19][20] |

| ¹³C NMR | Signals for the isobutyl carbons, the methylene carbon, two distinct carbonyl carbons (one deshielded by the CF₃ group), and a quartet for the CF₃ carbon due to C-F coupling. | The spectrum will reflect the different carbon environments within the molecule. |

| IR Spectroscopy | Strong, broad absorption band in the range of 1550-1650 cm⁻¹ (C=O and C=C stretching of the enol form). A weaker band may appear around 1700-1750 cm⁻¹ for the keto form's carbonyl groups. | The enol form often dominates, showing characteristic conjugated ketone stretches. |

Experimental Workflow: A Representative Synthesis

The following protocol is a self-validating system for the laboratory synthesis of this compound, based on established Claisen condensation methodologies.[12][13]

Objective : To synthesize this compound.

Materials :

-

4-Methyl-2-pentanone

-

Ethyl trifluoroacetate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous diethyl ether or THF

-

Hydrochloric acid (1 M)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions (e.g., Schlenk line)

Step-by-Step Protocol :

-

Preparation : Under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.1 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and condenser. Wash the NaH with anhydrous hexane to remove mineral oil and decant the hexane.

-

Solvent Addition : Add anhydrous diethyl ether to the flask to create a suspension of the sodium hydride.

-

Reagent Addition : Mix 4-methyl-2-pentanone (1.0 equivalent) and ethyl trifluoroacetate (1.05 equivalents) in the dropping funnel. Add this mixture dropwise to the stirred NaH suspension at 0°C (ice bath).

-

Causality: Slow, controlled addition is critical to manage the exothermic reaction and prevent side reactions. The base's quality is paramount for achieving high yields.[13]

-

-

Reaction : After the addition is complete, allow the mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Quenching : Cool the reaction mixture back to 0°C and cautiously quench by the slow addition of 1 M HCl until the solution is acidic. This step neutralizes the excess base and protonates the product.

-

Extraction : Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers.

-

Washing : Wash the combined organic layers with water and then with brine to remove water-soluble impurities.

-

Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification : The crude product can be purified by vacuum distillation. An alternative purification method for β-diketones involves forming a copper(II) chelate, which precipitates and can be isolated. The pure ligand is then regenerated by treating the chelate with a strong acid.[12][13]

-

Characterization : Confirm the identity and purity of the final product using NMR spectroscopy (¹H, ¹⁹F, ¹³C) and compare the data with expected values.

References

- 1. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]

- 2. researchgate.net [researchgate.net]

- 3. synquestlabs.com [synquestlabs.com]

- 4. fishersci.com [fishersci.com]

- 5. chemscene.com [chemscene.com]

- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 7. USA Chemical Suppliers - Products: '0-9', Page: 12 [americanchemicalsuppliers.com]

- 8. Page loading... [guidechem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. Heterometallic Molecular Architectures Based on Fluorinated β-Diketone Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. A convenient and practical synthesis of β-diketones bearing linear perfluorinated alkyl groups and a 2-thienyl moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chelating agent | chemistry | Britannica [britannica.com]

- 15. studyguides.com [studyguides.com]

- 16. What is chelating agent? Functions and uses of chelating agents - Green-Mountain Chem [green-mountainchem.com]

- 17. bg.copernicus.org [bg.copernicus.org]

- 18. 29.9 1H NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 19. Fluorine NMR Spectra and Conformational Isomerization of 1,1‐Difluorocyclohexane | Semantic Scholar [semanticscholar.org]

- 20. scispace.com [scispace.com]

chemical properties of 1,1,1-Trifluoro-6-methylheptane-2,4-dione

An In-depth Technical Guide to the Chemical Properties of 1,1,1-Trifluoro-6-methylheptane-2,4-dione

Introduction

This compound, a fluorinated β-diketone, represents a class of compounds with significant utility in synthetic and coordination chemistry. The strategic placement of a trifluoromethyl group imparts unique chemical characteristics, including enhanced acidity of the α-protons, increased volatility, and altered reactivity compared to its non-fluorinated counterparts.[1] These properties make it a valuable ligand for metal chelation and a versatile building block in the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical sectors.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, and spectroscopic characterization, offering a technical resource for researchers and development professionals.

Molecular Structure and Tautomerism

The defining structural feature of this compound is its β-dicarbonyl moiety, which facilitates a dynamic equilibrium between two constitutional isomers: the keto and enol forms. This phenomenon, known as keto-enol tautomerism, is fundamental to the compound's reactivity.[2][3]

For most simple ketones, the equilibrium heavily favors the keto form. However, in β-dicarbonyl systems like this one, the enol form is significantly stabilized by two key factors:

-

Conjugation: The formation of a C=C double bond creates a conjugated π-system with the remaining carbonyl group (C=C-C=O).

-

Intramolecular Hydrogen Bonding: The hydroxyl proton of the enol forms a stable, six-membered ring via a hydrogen bond with the carbonyl oxygen.[2][4]

The electron-withdrawing nature of the trifluoromethyl group further increases the acidity of the methylene protons, shifting the equilibrium further towards the enol tautomer.

Caption: Keto-Enol tautomerism of the title compound.

Synthesis Pathway: Claisen Condensation

A robust and common method for synthesizing β-diketones is the Claisen condensation. For this compound, this involves the reaction of an ester, ethyl trifluoroacetate, with a ketone, 4-methyl-2-pentanone, in the presence of a strong base such as sodium ethoxide or sodium hydride.

The causality of this experimental choice lies in the mechanism: the base deprotonates the α-carbon of the ketone, generating a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester. A subsequent elimination of the ethoxide group yields the desired β-diketone.

Caption: Plausible synthesis workflow via Claisen condensation.

Experimental Protocol: General Procedure

This protocol is a generalized representation. Researchers must adapt it based on specific laboratory conditions and safety assessments.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add a strong base (e.g., sodium hydride, 1.1 equivalents) suspended in an anhydrous solvent (e.g., THF). Ensure the system is under an inert atmosphere (e.g., Nitrogen or Argon).

-

Ketone Addition: Slowly add 4-methyl-2-pentanone (1.0 equivalent) to the stirred suspension at 0 °C. Allow the mixture to stir for 30-60 minutes to ensure complete enolate formation.

-

Ester Addition: Add ethyl trifluoroacetate (1.05 equivalents) dropwise via the dropping funnel, maintaining the temperature at 0 °C to control the exothermic reaction.

-

Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction progress by TLC or GC.

-

Quenching and Workup: Cool the reaction mixture in an ice bath and cautiously quench with a dilute acid (e.g., 1M HCl) until the solution is acidic.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.

Physicochemical Properties

The physical and chemical properties of the compound are summarized below. These values are critical for designing experimental setups, predicting solubility, and ensuring safe handling.

| Property | Value | Reference |

| CAS Number | 461-92-7 | [5][6] |

| Molecular Formula | C₈H₁₁F₃O₂ | [5][6] |

| Molecular Weight | 196.17 g/mol | [6] |

| Boiling Point | 183.6 °C at 760 mmHg | [6] |

| 78 °C at 64 mmHg | ||

| Density | 1.143 g/cm³ | [6] |

| Refractive Index (n20/D) | 1.378 | [6] |

| Flash Point | 57.4 °C | [6] |

| pKa (Predicted) | 6.47 ± 0.10 | [6] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents | [1] |

Spectroscopic Analysis

Spectroscopic data is essential for structural confirmation and purity assessment. While experimental spectra for this specific molecule are not widely published, a detailed prediction based on its structure and data from analogous compounds is provided.

¹H NMR Spectroscopy

The ¹H NMR spectrum is highly diagnostic for observing the keto-enol tautomerism.

-

Enol Form (Predominant):

-

Enolic OH: A broad singlet in the δ 12-16 ppm range, characteristic of the intramolecularly hydrogen-bonded proton.

-

Vinyl H: A sharp singlet around δ 5.5-6.5 ppm.

-

Isobutyl Group: A multiplet (CH) around δ 2.2 ppm, a doublet (CH₂) around δ 2.0 ppm, and a doublet (two CH₃) around δ 0.9 ppm.

-

-

Keto Form (Minor):

-

Methylene (CH₂): A singlet around δ 3.5-4.0 ppm, positioned between the two carbonyls.

-

Isobutyl Group: Signals would be slightly shifted compared to the enol form.

-

¹³C NMR Spectroscopy

-

Carbonyl Carbons: In the enol form, two distinct signals are expected around δ 190-200 ppm (C=O) and δ 175-185 ppm (C-OH). The keto form would show two signals in the δ 195-205 ppm range.

-

CF₃ Carbon: A quartet around δ 115-125 ppm due to coupling with the three fluorine atoms.

-

Vinyl Carbons (Enol): Signals expected around δ 90-100 ppm (CH) and δ 160-170 ppm (C-OH).

¹⁹F NMR Spectroscopy

A single, sharp resonance is expected for the three equivalent fluorine atoms of the CF₃ group. The chemical shift would be characteristic of a trifluoromethyl ketone.

Infrared (IR) Spectroscopy

The IR spectrum provides clear evidence for the enol form's prevalence.

-

O-H Stretch: A very broad absorption band from 2500 to 3200 cm⁻¹, indicative of the strong intramolecular hydrogen bond in the enol tautomer.

-

C=O Stretch: A strong, sharp band around 1600-1640 cm⁻¹. This is at a lower frequency than a typical ketone due to conjugation and hydrogen bonding.

-

C=C Stretch: A band around 1580-1600 cm⁻¹, also associated with the conjugated enol system.

-

C-F Stretch: Strong, characteristic absorptions in the 1100-1300 cm⁻¹ region.[7]

Mass Spectrometry

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 196. Key fragmentation patterns would include the loss of the isobutyl group ([M-57]⁺) and the trifluoromethyl group ([M-69]⁺). The McLafferty rearrangement is also a possible fragmentation pathway.

Chemical Reactivity and Applications

-

Coordination Chemistry: As a bidentate ligand, this compound readily chelates with a wide variety of metal ions to form stable, often volatile, metal complexes.[8][9] The deprotonated enol form coordinates to the metal center through its two oxygen atoms. These complexes find applications in catalysis, as precursors for chemical vapor deposition (CVD), and in lanthanide chemistry for luminescent materials.

-

Synthetic Intermediate: The dicarbonyl functionality allows for a rich variety of subsequent reactions. It can serve as a precursor for the synthesis of heterocyclic compounds like pyrazoles and isoxazoles through condensation reactions with hydrazines and hydroxylamine, respectively. These heterocyclic motifs are common in pharmacologically active molecules.

Safety and Handling

This compound is classified as a flammable liquid and vapor.[10] It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[10]

Precautionary Measures:

-

Handle in a well-ventilated fume hood.

-

Keep away from heat, sparks, and open flames.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

References

- 1. CAS 33284-45-6: 1,1,1-Trifluoro-5-methyl-2,4-heptanedione [cymitquimica.com]

- 2. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. This compound | 461-92-7 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 8. Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 9. chemistlibrary.wordpress.com [chemistlibrary.wordpress.com]

- 10. synquestlabs.com [synquestlabs.com]

Introduction: Situating a Fluorinated β-Diketone in Modern Chemistry

An In-depth Technical Guide to the Molecular Structure of 1,1,1-Trifluoro-6-methylheptane-2,4-dione

This compound, a member of the β-diketone family, is a molecule of significant interest in coordination chemistry, catalysis, and materials science. Its structure is characterized by a heptane backbone with carbonyl groups at the 2- and 4-positions, a methyl group at the 6-position, and a trifluoromethyl group at the 1-position. The presence of the highly electronegative trifluoromethyl (CF₃) group profoundly influences the molecule's electronic properties, acidity, and its behavior in solution, making it a compelling subject for detailed structural analysis.

This guide provides a comprehensive examination of the molecular structure of this compound. We will move beyond a simple description of its connectivity to explore the dynamic equilibrium of its tautomeric forms, which is central to its reactivity. The causality behind the choice of analytical techniques will be explained, offering field-proven insights for researchers and drug development professionals. Every piece of evidence presented is part of a self-validating system for structural elucidation, grounded in authoritative spectroscopic and physical data.

Core Molecular Properties

A foundational understanding begins with the compound's basic chemical and physical properties. These data provide the initial parameters for any experimental design.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 461-92-7 | [2][3] |

| Molecular Formula | C₈H₁₁F₃O₂ | [2] |

| Molecular Weight | 196.17 g/mol | [2] |

| Canonical SMILES | CC(C)CC(=O)CC(=O)C(F)(F)F | [2] |

| Density | 1.143 g/cm³ | [2] |

| Boiling Point | 183.6°C at 760 mmHg | [2] |

| Flash Point | 57.4°C | [2] |

| pKa (Predicted) | 6.47 ± 0.10 | [2] |

The Central Structural Feature: Keto-Enol Tautomerism

Like most β-diketones, this compound does not exist as a single static structure but as an equilibrium mixture of tautomers: a keto form and an enol form.[4][5] Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton.[6] The presence of the electron-withdrawing trifluoromethyl group makes the α-protons (on the carbon between the two carbonyls) significantly more acidic, which heavily influences the position of this equilibrium.

In nonpolar solvents, trifluoromethyl-β-diketones predominantly exist as a mixture of two chelated cis-enol forms.[7] The enol form is stabilized by the formation of a six-membered quasi-aromatic ring via a strong intramolecular hydrogen bond and by conjugation of the C=C double bond with the carbonyl group.[4][6] The equilibrium generally favors the enol tautomer where the double bond is conjugated with the more electronically favorable group.

Caption: Keto-enol tautomerism in β-diketones.

Spectroscopic Elucidation of the Molecular Structure

The definitive structure and the tautomeric equilibrium are established not by a single method, but by the convergence of evidence from multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

Experimental Protocol: A Generalized Workflow for Spectroscopic Analysis

The following protocol outlines the standard steps for characterizing a sample of this compound.

Caption: General workflow for spectroscopic structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for studying the tautomeric equilibrium of β-diketones.

-

¹H NMR: The proton NMR spectrum provides clear, quantifiable evidence of both tautomers.

-

Enol Form: A characteristic signal for the enolic proton (-OH) appears as a broad singlet far downfield, typically between 12-16 ppm, due to the strong intramolecular hydrogen bond. A sharp singlet corresponding to the vinyl proton (-CH=) is expected around 5.5-6.5 ppm.[8]

-

Keto Form: The methylene protons (-CH₂-) flanked by the two carbonyls would produce a singlet around 3.5-4.0 ppm.[8]

-

Isobutyl Group: Both tautomers will show signals for the isobutyl group: a doublet for the two methyl groups, a multiplet for the tertiary CH, and a doublet for the CH₂ group adjacent to the carbonyl.

-

Causality: By integrating the distinct signals of the enol's vinyl proton and the keto's methylene protons, one can precisely calculate the keto-enol ratio in the given solvent.

-

-

¹³C NMR: The carbon spectrum corroborates the findings from ¹H NMR.

-

Enol Form: Two distinct signals for the sp² hybridized carbons of the C=C-OH system are observed, typically around 90-100 ppm for the C-H carbon and 170-180 ppm for the C-O carbon. The carbonyl carbon signal is also in the 180-195 ppm range.

-

Keto Form: A signal for the methylene carbon appears around 50-60 ppm, and two distinct carbonyl carbon signals are observed, one of which is a quartet due to coupling with the fluorine atoms.

-

CF₃ Group: The carbon of the trifluoromethyl group will appear as a quartet (due to ¹J-coupling with the three fluorine atoms) in the range of 115-125 ppm.

-

-

¹⁹F NMR: This technique is essential for fluorinated compounds.

-

A single signal, a singlet, is expected for the three equivalent fluorine atoms of the CF₃ group. Its chemical shift provides confirmation of the electronic environment.[9]

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule and distinguish between the tautomers.[10]

-

Enol Form: A very broad absorption band from 2500-3200 cm⁻¹ is characteristic of the strongly hydrogen-bonded O-H group. Strong absorptions between 1640-1580 cm⁻¹ are due to the C=O and C=C stretching vibrations of the conjugated system.[11]

-

Keto Form: Two distinct, sharp C=O stretching bands would be expected in the region of 1700-1740 cm⁻¹, characteristic of a non-conjugated diketone.[11]

-

Causality: The presence of the broad O-H band and the lower-frequency C=O/C=C bands are definitive proof of the enol form's existence. The relative intensity of these bands compared to the keto C=O bands gives a qualitative sense of the equilibrium position.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and information about the molecule's fragmentation, which helps confirm its overall composition and connectivity.

-

Molecular Ion: The mass spectrum should show a molecular ion peak (M⁺) at m/z 196, corresponding to the molecular weight of C₈H₁₁F₃O₂.

-

Fragmentation: Key fragmentation patterns would include the loss of the isobutyl group ([M-57]⁺), the loss of the trifluoromethyl group ([M-69]⁺), and cleavage between the carbonyl groups.

Caption: Predicted major fragmentation pathways in Mass Spectrometry.

Crystallographic Insights from Metal Complexes

While obtaining a single crystal of this compound itself can be challenging, its deprotonated form (1,1,1-trifluoro-6-methylheptane-2,4-dionate) readily acts as a bidentate ligand, forming stable complexes with a wide range of metal ions. X-ray crystallographic analysis of these metal complexes provides invaluable, high-resolution data on the ligand's structure in a coordinated state.[12][13]

In these complexes, the ligand adopts the enolate form, where the negative charge is delocalized over the O-C-C-C-O framework. Crystal structures reveal precise bond lengths and angles, showing that the C-C and C-O bond lengths within the chelate ring are intermediate between single and double bonds, confirming this delocalization.[14] This structural data from coordination compounds serves as a powerful, tangible model for understanding the geometry of the enol tautomer.

Conclusion

The molecular structure of this compound is a dynamic and multifaceted system, dominated by a keto-enol tautomeric equilibrium that is heavily shifted towards the enol form due to electronic stabilization from the trifluoromethyl group and resonance/intramolecular hydrogen bonding. A comprehensive, multi-technique spectroscopic approach is essential for its full characterization. NMR spectroscopy provides quantitative data on the tautomeric ratio, IR spectroscopy confirms the functional groups of each form, and mass spectrometry validates the molecular weight and connectivity. Further structural details are powerfully illuminated by crystallographic studies of its metal complexes. For researchers in materials science and drug development, a thorough understanding of this equilibrium and the factors that influence it is paramount, as it dictates the molecule's reactivity, coordination behavior, and ultimate application.

References

- 1. CID 157180004 | C16H22F6O4 | CID 157180004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chem.pg.edu.pl [chem.pg.edu.pl]

- 10. youtube.com [youtube.com]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. researchgate.net [researchgate.net]

- 13. Crystal Structures of Metal Complexes | MDPI Books [mdpi.com]

- 14. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1,1,1-Trifluoro-6-methylheptane-2,4-dione: An In-depth Technical Guide

Introduction

1,1,1-Trifluoro-6-methylheptane-2,4-dione is a fluorinated β-diketone with significant potential in various fields, including as a chelating agent in organometallic chemistry and as a building block in the synthesis of pharmaceuticals and advanced materials. A thorough understanding of its molecular structure and purity is paramount for its effective application. This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize this compound, offering insights into the principles, experimental protocols, and expected spectral features.

The unique structural attributes of this compound, namely the presence of a trifluoromethyl group, a β-dicarbonyl system, and an isobutyl moiety, give rise to characteristic spectroscopic signatures. A critical aspect of its analysis is the existence of keto-enol tautomerism, where the molecule coexists as two or more structurally distinct isomers in equilibrium. This phenomenon profoundly influences the spectroscopic data, and its understanding is key to a complete characterization.[1][2]

This guide is intended for researchers, scientists, and drug development professionals, providing the foundational knowledge to perform and interpret spectroscopic analyses of this compound and related compounds.

Keto-Enol Tautomerism: A Fundamental Consideration

β-Diketones, such as this compound, rarely exist solely in their diketo form. They are in a dynamic equilibrium with their enol tautomers. This equilibrium is influenced by factors such as the solvent, temperature, and the electronic effects of substituent groups.[3][4] The presence of the electron-withdrawing trifluoromethyl group in this compound is expected to favor the enol form, where the enolic hydroxyl group is adjacent to the trifluoroacetyl group due to the formation of a stable intramolecular hydrogen bond.[1]

The diketo and enol forms will have distinct spectroscopic fingerprints, and their relative abundance can be quantified, most notably by Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

References

- 1. mdpi.com [mdpi.com]

- 2. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. researchgate.net [researchgate.net]

- 5. β-Diketone (Beta-diketone) tautomerization ratio determined via 60 MHz benchtop NMR — Nanalysis [nanalysis.com]

keto-enol tautomerism of 1,1,1-Trifluoro-6-methylheptane-2,4-dione

An In-Depth Technical Guide to the Keto-Enol Tautomerism of 1,1,1-Trifluoro-6-methylheptane-2,4-dione

Executive Summary

This compound, an asymmetrical β-diketone, serves as a compelling model for exploring the principles of keto-enol tautomerism. This phenomenon, a dynamic equilibrium between a diketo isomer and its enol counterpart, is fundamental to the molecule's reactivity, coordination chemistry, and potential applications in drug development.[1] The position of this equilibrium is exquisitely sensitive to both intramolecular electronic effects and the external solvent environment. The presence of a potent electron-withdrawing trifluoromethyl (-CF₃) group dramatically shifts the equilibrium towards the enol form, a preference that is modulated by solvent polarity. This guide provides a comprehensive examination of the structural and environmental factors governing the tautomeric balance of this fluorinated β-diketone. It offers field-proven, step-by-step protocols for characterization using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and explains the causality behind experimental choices and data interpretation.

Foundational Principles: Keto-Enol Tautomerism in β-Diketones

Keto-enol tautomerism is a chemical equilibrium between two readily interconvertible isomers, known as tautomers: a "keto" form and an "enol" form.[2][3] Unlike resonance structures, tautomers are distinct molecules with different atomic arrangements that are in a dynamic equilibrium.[2] For most simple ketones, the equilibrium heavily favors the more stable keto form.[4]

However, in β-dicarbonyl compounds, the enol form can be significantly stabilized.[2] This stabilization arises from two key factors:

-

Conjugation: The C=C double bond of the enol is in conjugation with the remaining carbonyl group, creating a more delocalized and stable π-electron system.[5]

-

Intramolecular Hydrogen Bonding: A strong intramolecular hydrogen bond forms between the enolic hydroxyl group and the oxygen of the adjacent carbonyl, creating a stable six-membered pseudo-ring.[5][6]

Caption: General equilibrium between keto and two enol tautomers in an asymmetric β-diketone.

Structural Analysis of this compound

The tautomeric behavior of this compound is dictated by the interplay of its constituent parts: the β-diketone backbone and its asymmetric substituents. An asymmetric β-diketone can exist as one diketo tautomer and two distinct enol tautomers.[7][8]

The Inductive Power of the Trifluoromethyl (-CF₃) Group

The defining feature of this molecule is the trifluoromethyl group. The high electronegativity of the fluorine atoms creates a powerful inductive electron-withdrawing effect.[9] This has two major consequences that profoundly favor the enol form:

-

Increased Acidity: The -CF₃ group significantly increases the acidity of the protons on the adjacent methylene carbon (C3). This facilitates deprotonation, the rate-determining step for enolization.[4]

-

Enol Stabilization: The electron-withdrawing nature of the -CF₃ group stabilizes the resulting enolate and the conjugated π-system of the enol tautomer.[1]

Studies on analogous trifluoromethyl-β-diketones consistently show that they exist almost exclusively as a mixture of the two chelated cis-enol forms, particularly in nonpolar solvents.[10] The equilibrium will favor the enol tautomer where the enolic double bond is conjugated with the trifluoromethyl-substituted carbonyl, as this arrangement maximizes electronic stabilization.[10] Perfluorination, in general, has been shown to shift keto-enol equilibria toward the enol form by stabilizing it through hyperconjugative interactions.[11][12]

The Role of the Isobutyl Group

The isobutyl group, attached to the other carbonyl, exerts a much weaker influence. It has a mild electron-donating effect and provides some steric bulk. While these factors can subtly influence the equilibrium, their impact is overwhelmingly overshadowed by the electronic effects of the -CF₃ group.

The Influence of Solvent Environment

The tautomeric equilibrium is highly solvent-dependent.[4][13] The choice of solvent can shift the equilibrium by selectively stabilizing one tautomer over the other.

-

Nonpolar Solvents (e.g., CCl₄, CDCl₃): These solvents do not compete for hydrogen bonding. Consequently, the intramolecularly hydrogen-bonded enol form is strongly favored, as this internal stabilization is not disrupted.[4]

-

Polar Aprotic Solvents (e.g., DMSO, Acetone): These solvents can act as hydrogen bond acceptors, slightly destabilizing the intramolecular hydrogen bond of the enol. However, the enol form is still expected to predominate due to the powerful influence of the -CF₃ group.

-

Polar Protic Solvents (e.g., H₂O, Methanol): These solvents are both hydrogen bond donors and acceptors. They can solvate the carbonyl groups of the keto form and compete effectively with the intramolecular hydrogen bond of the enol, potentially increasing the proportion of the keto tautomer.[14]

Caption: Logical relationship of factors influencing the tautomeric equilibrium.

Experimental Methodologies for Characterization

A multi-spectroscopic approach is essential for the unambiguous characterization and quantification of the keto-enol equilibrium.

Caption: Experimental workflow for the analysis of tautomerism.

¹H NMR Spectroscopy: The Gold Standard for Quantification

NMR spectroscopy is the most powerful technique for quantitatively determining the tautomeric ratio because the interconversion between keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each species.[5][13][15]

Experimental Protocol:

-

Preparation: Accurately weigh ~10-20 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Ensure complete dissolution.

-

Acquisition: Acquire the ¹H NMR spectrum at a controlled temperature (e.g., 298 K) on a high-resolution NMR spectrometer (≥400 MHz is recommended).

-

Processing: Process the spectrum, including phasing and baseline correction.

-

Integration: Carefully integrate the characteristic signals corresponding to the keto and enol tautomers.

-

Calculation: Determine the percentage of the enol form using the formula: %Enol = [Integral(enol) / (Integral(enol) + Integral(keto))] x 100 (Note: For the keto form, the methylene signal represents 2 protons, while the enol vinylic signal represents 1 proton. This stoichiometry must be accounted for in the calculation.)

Interpretation of ¹H NMR Spectra:

-

Keto Tautomer: A singlet corresponding to the methylene protons (-CH₂-) located between the two carbonyls is expected around δ 3.5-4.0 ppm .[5]

-

Enol Tautomer: A singlet for the vinylic proton (=CH-) will appear significantly downfield, typically in the range of δ 5.8-6.5 ppm .[5] The most characteristic signal is the enolic hydroxyl proton (-OH), which is involved in a strong intramolecular hydrogen bond, resulting in a very broad signal far downfield, often between δ 13-16 ppm .[5][6]

| Expected ¹H NMR Data for this compound | |||

| Assignment | Tautomer | Expected Chemical Shift (δ, ppm) | Multiplicity |

| -CH₂- (isobutyl) | Both | ~2.2 | d |

| -CH- (isobutyl) | Both | ~2.4 | m |

| -CH₃ (isobutyl) | Both | ~0.9 | d |

| -CH₂- (dione) | Keto | ~3.8 | s |

| =CH- (enol) | Enol | ~6.2 | s |

| -OH (enolic) | Enol | ~14.5 | br s |

| % Enol (in CDCl₃) | >95% | ||

| % Enol (in DMSO-d₆) | ~90% |

Infrared (IR) Spectroscopy: Probing Vibrational Modes

IR spectroscopy provides qualitative evidence for the presence of both tautomers by identifying their characteristic functional group vibrations.[16]

Experimental Protocol:

-

Preparation: The sample can be analyzed neat as a thin film between two salt plates (NaCl or KBr) or as a dilute solution (~1-5% w/v) in a suitable solvent (e.g., CCl₄) using an IR-transparent cell.

-

Background: Acquire a background spectrum of the salt plates or the solvent-filled cell.

-

Acquisition: Acquire the sample spectrum and subtract the background.

Interpretation of IR Spectra:

-

Keto Tautomer: Two distinct C=O stretching bands are expected for the asymmetric diketone, typically in the range of 1715-1740 cm⁻¹ .[16]

-

Enol Tautomer: A strong, broad absorption band for the O-H stretch, indicative of strong hydrogen bonding, will appear between 2500-3200 cm⁻¹ . The conjugated C=O stretch is shifted to a lower frequency, appearing around 1600-1640 cm⁻¹ . A C=C stretching vibration will be observed near 1580-1620 cm⁻¹ .[10][16]

| Expected IR Absorption Frequencies | ||

| Vibrational Mode | Tautomer | Expected Frequency (cm⁻¹) |

| O-H stretch (H-bonded) | Enol | 2500-3200 (broad) |

| C-H stretch | Both | 2850-3000 |

| C=O stretch | Keto | 1715-1740 |

| C=O stretch (conjugated) | Enol | 1600-1640 |

| C=C stretch | Enol | 1580-1620 |

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy is sensitive to the conjugated π-system present in the enol tautomer.[17] While less effective for precise quantification than NMR, it provides excellent qualitative confirmation and can be used to study equilibrium shifts.[14]

Experimental Protocol:

-

Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., hexane, ethanol) in a quartz cuvette. A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

-

Blank: Use the pure solvent as a reference blank.

-

Acquisition: Scan the absorbance of the solution across the UV-Vis range (typically 200-400 nm).

Interpretation of UV-Vis Spectra:

-

Keto Tautomer: Exhibits a weak absorption band corresponding to the n → π* transition at a shorter wavelength, typically ~270-290 nm .[14]

-

Enol Tautomer: Shows a strong absorption band at a longer wavelength due to the π → π* transition of the conjugated system, expected around ~300-340 nm .[10][14] The position of this band (λ_max) is sensitive to solvent polarity.[17]

| Expected UV-Vis Absorption Maxima (λ_max) | ||

| Electronic Transition | Tautomer | Expected λ_max (nm) |

| n → π | Keto | ~275 |

| π → π | Enol | ~315 |

The Role of Computational Chemistry

In silico methods, particularly Density Functional Theory (DFT), serve as a powerful complement to experimental studies.[18][19] These calculations can predict:

-

The relative thermodynamic stabilities (ΔG) of the keto and enol tautomers in the gas phase and in various solvents (using continuum solvation models like CPCM).[18]

-

The geometric parameters of each tautomer, confirming the planarity and hydrogen bond length of the enol form.

-

Theoretical spectroscopic data (NMR chemical shifts, IR vibrational frequencies) that can aid in the interpretation of experimental results.[20]

Conclusion and Outlook

The is dominated by the electronic influence of the trifluoromethyl group, which overwhelmingly favors the formation of a stable, intramolecularly hydrogen-bonded enol tautomer. This preference is robust across a range of solvents but can be subtly modulated by the solvent's polarity and hydrogen-bonding capability. A thorough understanding and characterization of this equilibrium, achieved through the synergistic use of NMR, IR, and UV-Vis spectroscopy, is critical for researchers and drug development professionals. This knowledge enables the prediction of the molecule's behavior in different chemical and biological environments, which is essential for its application in areas such as metal chelation, catalysis, and the design of pharmacologically active agents.

References

- 1. benchchem.com [benchchem.com]

- 2. 22.1 Keto–Enol Tautomerism – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 3. Keto/Enol Tautomerization [sites.science.oregonstate.edu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Hyperconjugative π → σ*CF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hyperconjugative π → σ*CF Interactions Stabilize the Enol Form of Perfluorinated Cyclic Keto–Enol Systems [dspace.mit.edu]

- 13. glaserr.missouri.edu [glaserr.missouri.edu]

- 14. rsc.org [rsc.org]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Chemistry: Ketone infrared spectra [openchemistryhelp.blogspot.com]

- 17. uobabylon.edu.iq [uobabylon.edu.iq]

- 18. Solvent effect on keto–enol tautomerism in a new β-diketone: a comparison between experimental data and different theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

commercial suppliers of 1,1,1-Trifluoro-6-methylheptane-2,4-dione

An In-depth Technical Guide to the Commercial Sourcing of 1,1,1-Trifluoro-6-methylheptane-2,4-dione for Advanced Research

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of Fluorinated Diketones in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry and drug development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational drug design. The trifluoromethyl (-CF3) group, in particular, is prized for its ability to significantly modulate a molecule's physicochemical properties. It can enhance metabolic stability, increase lipophilicity, and alter pKa, all of which can lead to improved pharmacokinetic and pharmacodynamic profiles.[1] The β-diketone functional group, a versatile chelating agent and synthetic intermediate, when combined with a trifluoromethyl moiety, creates a powerful building block for novel chemical entities.

This guide focuses on this compound (also known as Isovaleryltrifluoroacetone), a reagent of increasing interest. Its unique structure makes it a valuable precursor for synthesizing complex heterocyclic compounds and for use in analytical chemistry as a metal chelating agent. For researchers, scientists, and drug development professionals, securing a reliable, high-purity supply of this compound is the critical first step in any research endeavor. This document serves as a comprehensive guide to navigating the commercial supplier landscape, qualifying vendors, and ensuring the material's integrity for experimental use.

Physicochemical Profile

A foundational understanding of the target compound's properties is essential before procurement. Below is a summary of key identifiers for this compound.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| Synonyms | Isovaleryltrifluoroacetone | SynQuest Labs[3] |

| CAS Number | 461-92-7 | SynQuest Labs[3] |

| Molecular Formula | C₈H₁₁F₃O₂ | SynQuest Labs[3] |

| Molecular Weight | 196.17 g/mol | PubChem[4] |

| Appearance | Flammable liquid and vapor | SynQuest Labs[3] |

Commercial Suppliers of this compound

The selection of a commercial supplier is a critical decision that impacts research timelines, budget, and, most importantly, data integrity. The following table provides a non-exhaustive list of potential suppliers. It is imperative for the end-user to conduct their own due diligence and qualification.

| Supplier | Product Name | CAS Number | Notes |

| SynQuest Laboratories, Inc. | This compound | 461-92-7 | Provides a Safety Data Sheet (SDS) detailing handling and hazard information.[3] |

| Xiamen Equation Chemical Co.,Ltd | This compound | Not specified | Lists the product in their catalog.[5] |

| ChemicalBook | This compound | 461-92-7 | A platform that aggregates information and lists various global suppliers.[6] |

| BLDpharm | 1,1,1-Trifluoro-5-methylheptane-2,4-dione | 33284-45-6 | Note: This is a structural isomer. Researchers must ensure they are ordering the correct compound for their needs.[7] |

| Thermo Scientific (via Fisher Scientific) | 1,1,1-Trifluoro-5-methyl-2,4-hexanedione, 97% | Not specified | Note: This is a related but structurally different compound. Included for awareness of similar catalog items.[8] |

Supplier Qualification and Material Verification: A Trust-Based Framework

Simply ordering a chemical from a catalog is insufficient for rigorous scientific work. The trustworthiness of research data is built upon the verifiable quality of its starting materials. A robust supplier and material qualification process is not bureaucratic overhead; it is a self-validating system to prevent costly errors and ensure experimental reproducibility.

The Centrality of the Certificate of Analysis (CoA)

The Certificate of Analysis (CoA) is the primary document attesting to a specific batch's quality. However, it should be treated as a claim that requires verification.

Key elements to scrutinize on a CoA:

-

Identity Confirmation: The method used (e.g., NMR, IR) should be appropriate.

-

Purity Assay: The analytical method (e.g., GC, HPLC, qNMR) must be specified, along with the purity level. A value of ">95%" is common, but application-specific needs may require higher purity.

-

Date of Analysis: An older analysis may not reflect the current state of the material, especially for compounds with limited stability.

-

Traceability: Batch or lot numbers are essential for tracking.

In-House Verification: The Gold Standard

Independent verification of the material's identity and purity upon receipt is paramount. This step moves from "trusting" a supplier's CoA to "verifying" the material's integrity.

-

Proton and Fluorine-19 NMR Spectroscopy (¹H and ¹⁹F NMR)

-

Objective: To confirm the molecular structure and identify organic impurities.

-

Methodology:

-

Accurately weigh approximately 10-20 mg of the supplied this compound.

-

Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry NMR tube. The choice of a deuterated solvent is critical to avoid large interfering solvent signals in the ¹H NMR spectrum.

-

Acquire a ¹H NMR spectrum. The expected spectrum should show signals corresponding to the isobutyl group protons and the methylene protons of the diketone backbone. The integration of these signals should correspond to the number of protons in the structure.

-

Acquire a ¹⁹F NMR spectrum. A single, sharp signal is expected for the -CF₃ group. The presence of other signals could indicate fluorine-containing impurities.

-

-

Causality: NMR is a primary structural elucidation tool. The unique chemical environment of each proton and fluorine nucleus results in a specific resonance frequency, providing a "fingerprint" of the molecule.

-

-

Gas Chromatography-Mass Spectrometry (GC-MS)

-

Objective: To assess purity and identify any volatile impurities.

-

Methodology:

-

Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent like ethyl acetate or dichloromethane.

-

Inject a small volume (e.g., 1 µL) into a GC-MS system equipped with a suitable capillary column (e.g., a non-polar DB-5 or equivalent).

-

Run a temperature program designed to separate components based on their boiling points and column affinity (e.g., start at 50°C, ramp to 250°C at 10°C/min).

-

Analyze the resulting chromatogram. The peak area percentage of the main component provides an estimate of purity.

-

Analyze the mass spectrum of the main peak. The fragmentation pattern and the molecular ion peak should be consistent with the structure of this compound.

-

-

Causality: GC separates compounds based on volatility and polarity, while MS provides mass information, allowing for confident identification of the primary compound and characterization of impurities.

-

Workflow for Supplier Selection and Quality Control

The following diagram illustrates a systematic workflow for sourcing and qualifying chemical reagents, ensuring that only validated materials enter the research and development pipeline.

Caption: Workflow for reagent supplier qualification and quality control.

Conclusion

The successful application of this compound in research and drug development is critically dependent on the quality of the starting material. A methodical approach to sourcing, which extends beyond a simple price comparison to include rigorous supplier vetting and independent analytical verification, is essential for scientific integrity. By implementing the workflows and protocols outlined in this guide, researchers can mitigate risks associated with material impurity, ensuring the reliability and reproducibility of their results and ultimately accelerating the path to discovery.

References

- 1. jelsciences.com [jelsciences.com]

- 2. CID 157180004 | C16H22F6O4 | CID 157180004 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. synquestlabs.com [synquestlabs.com]

- 4. 1,1,1-Trifluoro-5-methylheptane-2,4-dione | C8H11F3O2 | CID 118070 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. equationchemical.com [equationchemical.com]

- 6. This compound | 461-92-7 [chemicalbook.com]

- 7. 33284-45-6|1,1,1-Trifluoro-5-methylheptane-2,4-dione|BLD Pharm [bldpharm.com]

- 8. 1,1,1-Trifluoro-5-methyl-2,4-hexanedione, 97%, Thermo Scientific 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to the Safe Handling of 1,1,1-Trifluoro-6-methylheptane-2,4-dione

This document provides a comprehensive technical overview of the safety protocols and handling procedures for 1,1,1-Trifluoro-6-methylheptane-2,4-dione (CAS No. 461-92-7). It is intended for researchers, chemists, and drug development professionals who may handle this compound. The causality behind each recommendation is explained to foster a deep-rooted culture of safety and procedural correctness.

Section 1: Compound Profile and Core Hazard Analysis

This compound is a fluorinated β-diketone, a class of compounds valuable in synthetic chemistry for their role as ligands and building blocks. Its unique properties, conferred by the trifluoromethyl group, also necessitate a thorough understanding of its specific hazards.[1] The primary risks associated with this compound are its flammability and its irritant properties to the skin, eyes, and respiratory system.[2][3]

GHS Hazard Classification

The Globally Harmonized System (GHS) provides a universal framework for hazard communication. Understanding this classification is the first step in a robust risk assessment.

-

Flammable Liquids, Category 3 (H226): This classification indicates that the compound is a flammable liquid and vapor, with a flash point between 23°C and 60°C.[2][3][4] The flash point for this specific compound is 57.4°C, meaning it can be ignited under relatively common laboratory temperatures.[4]

-

Skin Irritation, Category 2 (H315): The compound is capable of causing skin irritation upon direct contact.[2][3] Prolonged exposure may lead to dermatitis due to the defatting properties of similar organic chemicals.[5]

-

Serious Eye Irritation, Category 2A (H319): Direct contact with the eyes can cause serious irritation, characterized by redness, pain, and potential for temporary vision impairment.[2][3]

-

Specific Target Organ Toxicity — Single Exposure, Category 3 (H335): Inhalation of vapors or mists may cause respiratory tract irritation.[2][3] Symptoms can include coughing, shortness of breath, and discomfort in the nasal passages. High vapor concentrations may lead to systemic effects like headache, dizziness, and nausea.[5]

Caption: GHS Hazard classifications for the target compound.

Physicochemical Properties

These properties are critical for understanding the compound's behavior during handling, storage, and in the event of a spill.

| Property | Value | Significance for Handling | Source |

| Molecular Formula | C₈H₁₁F₃O₂ | - | [2][3] |

| Molecular Weight | 196.17 g/mol | Required for stoichiometric calculations. | [4][6] |

| Appearance | Colorless to pale yellow liquid | Allows for visual identification. | [1] |

| Boiling Point | 183.6°C @ 760 mmHg | Indicates low volatility at room temperature but vapors can be generated upon heating. | [4] |

| Flash Point | 57.4°C (closed cup) | A key parameter for fire risk assessment. Vapors can form ignitable mixtures with air above this temperature. | [4] |

| Density | 1.143 g/cm³ | Denser than water. | [4] |

Section 2: Risk Mitigation through the Hierarchy of Controls

Effective safety management relies on a multi-layered approach to risk reduction, known as the Hierarchy of Controls. This framework prioritizes the most effective and reliable control measures.

Caption: The Hierarchy of Controls prioritizes safety measures.

-

Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous alternative should be considered if scientifically viable, though the unique properties of fluorinated diketones often make this difficult.

-

Engineering Controls: This is the primary method for minimizing exposure.

-

Chemical Fume Hood: All handling of this compound, including transfers, weighing, and reactions, must be performed inside a certified chemical fume hood. This contains vapors and protects the user from inhalation and splashes.

-

Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions. Use of explosion-proof ventilation is required where large quantities are handled.[7]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible and tested regularly.[5][7] Their proximity is critical for immediate decontamination following an exposure.

-

-